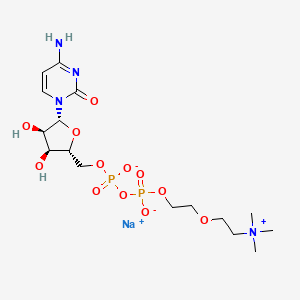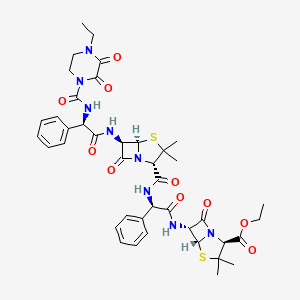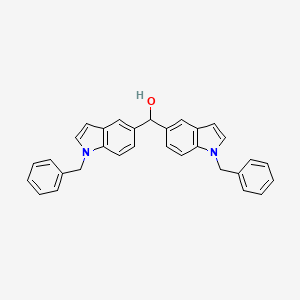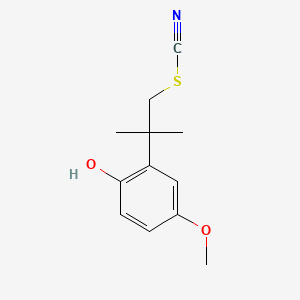
4-Methoxy-2-(2-methyl-1-thiocyanatopropan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2-(2-methyl-1-thiocyanatopropan-2-yl)phenol is a research chemical with the molecular formula C12H15NO2S and a molecular weight of 237.32. This compound is part of the phenol family and is characterized by the presence of a methoxy group, a thiocyanate group, and a methyl group attached to the aromatic ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(2-methyl-1-thiocyanatopropan-2-yl)phenol typically involves the reaction of 4-methoxyphenol with 2-methyl-2-thiocyanatopropane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-2-(2-methyl-1-thiocyanatopropan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The thiocyanate group can be reduced to form a thiol or an amine.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products
Oxidation: 4-Methoxy-2-(2-methyl-1-thiocyanatopropan-2-yl)benzoic acid.
Reduction: 4-Methoxy-2-(2-methyl-1-thiolpropan-2-yl)phenol.
Substitution: 4-Methoxy-2-(2-methyl-1-thiocyanatopropan-2-yl)-5-nitrophenol, 4-Methoxy-2-(2-methyl-1-thiocyanatopropan-2-yl)-5-sulfonylphenol.
Applications De Recherche Scientifique
4-Methoxy-2-(2-methyl-1-thiocyanatopropan-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.
Mécanisme D'action
The mechanism of action of 4-Methoxy-2-(2-methyl-1-thiocyanatopropan-2-yl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol: Similar in structure but with a dioxolane group instead of a thiocyanate group.
4-Methoxy-2-methylaniline: Similar in structure but with an aniline group instead of a thiocyanate group.
Uniqueness
4-Methoxy-2-(2-methyl-1-thiocyanatopropan-2-yl)phenol is unique due to the presence of the thiocyanate group, which imparts specific chemical reactivity and potential biological activities not found in its analogs.
Propriétés
Formule moléculaire |
C12H15NO2S |
|---|---|
Poids moléculaire |
237.32 g/mol |
Nom IUPAC |
[2-(2-hydroxy-5-methoxyphenyl)-2-methylpropyl] thiocyanate |
InChI |
InChI=1S/C12H15NO2S/c1-12(2,7-16-8-13)10-6-9(15-3)4-5-11(10)14/h4-6,14H,7H2,1-3H3 |
Clé InChI |
QICSCEKWOYCKNH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CSC#N)C1=C(C=CC(=C1)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-bis[(Z)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine](/img/structure/B13847502.png)
![2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13847506.png)
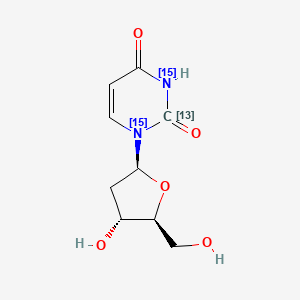
![5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[[2-[2-[2-[2-[4-(3,5-dioxohexyl)anilino]-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]propyl]pentanamide](/img/structure/B13847521.png)
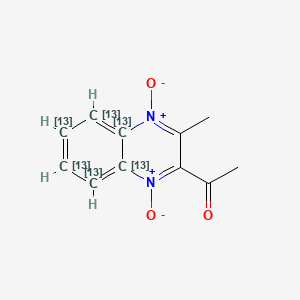
![2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid](/img/structure/B13847546.png)
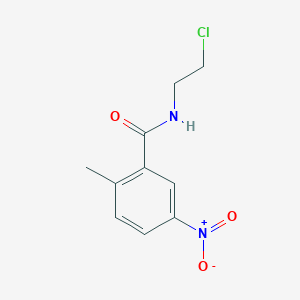
![2-amino-9-[(1R,6S,8S,9R,10R,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13847567.png)
